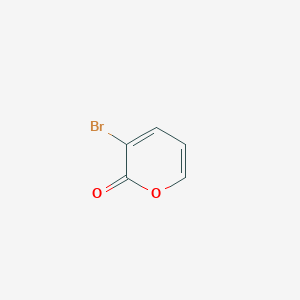

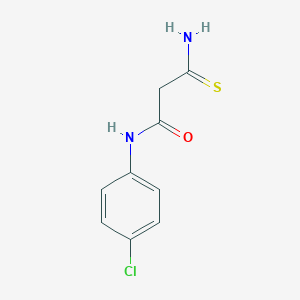

3-bromo-2H-pyran-2-one

概要

説明

Synthesis Analysis

The synthesis of 3-bromo-2H-pyran-2-one and its derivatives has been explored through various methods. A notable approach involves the oxidative transformation of 3-bromoenals under N-heterocyclic carbene catalysis, which allows for the controlled synthesis of 2H-pyran-2-ones (Wang et al., 2013). Additionally, the preparation of trimethylstannyl-2H-pyran-2-ones from corresponding bromo derivatives and their subsequent Pd(0)-catalyzed coupling reactions highlight another synthetic pathway (Liu & Meinwald, 1996).

Molecular Structure Analysis

The molecular structure and properties of 3-bromo-2H-pyran-2-one derivatives have been extensively studied. Investigations include X-ray diffraction techniques and density functional theory (DFT) calculations to compare the geometry of synthesized compounds with their optimized structures, further analyzing their vibrational modes and intermolecular interactions (Sathish et al., 2018).

Chemical Reactions and Properties

3-Bromo-2H-pyran-2-one undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been utilized in the synthesis of dihydropyranones through divergent NHC-catalyzed oxidative transformations (Wang et al., 2013). Moreover, its reactivity towards different reagents for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives has been explored, showcasing its versatility (Mohareb & Megally Abdo, 2015).

科学的研究の応用

1. Synthesis of Heterocyclic Compounds Incorporating Coumarin

- Application Summary: 3-bromoacetylcoumarin, a derivative of 3-bromo-2H-pyran-2-one, was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole and pyrazole derivatives through its reaction with different reagents .

- Methods of Application: The multicomponent reactions of compound 1 with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives .

- Results or Outcomes: All of the synthesized compounds were screened for their in vitro anticancer activity against six human cancer cell lines. Most of the compounds exhibited significant cytotoxic effect. Among these derivatives, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .

2. Synthesis of 2H-Pyrans

- Application Summary: The 2H-pyran ring constitutes a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

- Methods of Application: The literature describes the most versatile synthetic methods reported in recent literature to access to 2H-Pyrans .

- Results or Outcomes: The synthesis of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

3. Synthesis of 2H-Pyrano[3,2‑c]chromene‑2,5(6H)‑diones

- Application Summary: The derivatives of 3-bromo-2H-pyran-2-one, specifically coumarins, have found a wide range of optoelectronic applications .

- Methods of Application: These applications include fluorescent probes, laser dyes, two-photon absorption, molecular switches, OLEDs, dye-sensitized solar cells, organic solar cells, photolabile materials, and other optoelectronic devices .

- Results or Outcomes: The optical and electrochemical properties of these compounds make them suitable for a variety of applications in the field of optoelectronics .

4. Synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

- Application Summary: 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a derivative of 3-bromo-2H-pyran-2-one, is used in organic synthesis studies .

- Methods of Application: The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .

- Results or Outcomes: This compound is used as a building block in various organic synthesis studies .

5. Synthesis of 4-Bromotetrahydropyran

- Application Summary: 4-Bromotetrahydropyran, a derivative of 3-bromo-2H-pyran-2-one, is used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .

- Methods of Application: This compound is used in the preparation of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans .

- Results or Outcomes: The compound has shown promising results in the field of medicinal chemistry .

6. Synthesis of 2H-Pyrans

- Application Summary: The 2H-pyran ring constitutes a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

- Methods of Application: The literature describes the most versatile synthetic methods reported in recent literature to access to 2H-Pyrans .

- Results or Outcomes: The synthesis of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Safety And Hazards

将来の方向性

The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives . This suggests that “3-bromo-2H-pyran-2-one” could be used in the future to create new biologically active compounds.

特性

IUPAC Name |

3-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMFAVNCKFUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447599 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-2H-pyran-2-one | |

CAS RN |

19978-32-6 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Formamide, [14C]](/img/structure/B8465.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)